molecular formula C13H25ClN2O2 B13560098 Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride

Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride

Cat. No.: B13560098
M. Wt: 276.80 g/mol
InChI Key: DGBJJXCKPNAHFO-UHFFFAOYSA-N
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Description

Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride is a chemical compound with the molecular formula C13H24N2O2·HCl. It is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride typically involves the following steps:

    Formation of the spirocyclic intermediate: The spiro[3.3]heptane ring system is constructed through a series of cyclization reactions.

    Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions.

    Carbamate formation: The tert-butyl carbamate group is attached to the spirocyclic intermediate using carbamoylating agents such as tert-butyl chloroformate.

    Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The spirocyclic ring system can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted spirocyclic compounds depending on the reagents used.

Scientific Research Applications

Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to produce a biological response.

    Altering cellular processes: Affecting cell signaling, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl ((6-oxospiro[3.3]heptan-2-YL)methyl)carbamate
  • Tert-butyl ((2-azaspiro[3.3]heptan-6-YL)methyl)carbamate hydrochloride
  • Tert-butyl ((6-hydroxyspiro[3.3]heptan-2-YL)methyl)carbamate

Uniqueness

Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and carbamate functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.80 g/mol

IUPAC Name

tert-butyl N-[(2-aminospiro[3.3]heptan-6-yl)methyl]carbamate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-9-4-13(5-9)6-10(14)7-13;/h9-10H,4-8,14H2,1-3H3,(H,15,16);1H

InChI Key

DGBJJXCKPNAHFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2(C1)CC(C2)N.Cl

Origin of Product

United States

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